2-amino-N-methyl-5-morpholinobenzamide
Description
Chemical Identity and Nomenclature
2-Amino-N-methyl-5-morpholinobenzamide is a synthetic organic compound belonging to the benzamide class of molecules. Its systematic IUPAC name is 2-amino-N-methyl-5-(morpholin-4-yl)benzamide , reflecting its structural components: a benzamide core substituted with an amino group at position 2, a methyl group on the amide nitrogen, and a morpholine ring at position 5. The compound is identified by several synonyms, including 1025487-75-5 (CAS Registry Number) and SCHEMBL1231926 (chemical registry identifier).
Molecular Formula : $$ \text{C}{12}\text{H}{17}\text{N}{3}\text{O}{2} $$
Molecular Weight : 235.28 g/mol.
A summary of key identifiers is provided below:
| Property | Value |
|---|---|
| CAS Registry Number | 62642-63-1, 1025487-75-5 |
| SMILES | CNC(=O)C1=C(C=CC(=C1)N2CCOCC2)N |
| InChIKey | RCEJRYHSONGKJW-UHFFFAOYSA-N |
The compound’s synthesis typically involves multi-step reactions, starting from substituted benzoic acids or nitrobenzene derivatives, followed by amidation and morpholine ring introduction.
Structural Features and Molecular Geometry
The molecular structure of this compound comprises three distinct moieties:
- Benzamide backbone : A benzene ring with an amide functional group at position 1.
- Amino group : Located at position 2 of the benzene ring, contributing to hydrogen-bonding interactions.
- Morpholine substituent : A six-membered heterocyclic ring containing one oxygen and one nitrogen atom, attached at position 5.
Key structural characteristics :
- The amide group ($$-\text{CONHCH}_3$$) adopts a planar configuration due to resonance stabilization, facilitating interactions with biological targets.
- The morpholine ring exists in a chair conformation , with the nitrogen atom oriented either axially or equatorially. Computational studies indicate that the equatorial conformation is energetically favored by 109 cm$$^{-1}$$ due to reduced steric strain.
- Intramolecular hydrogen bonding between the amino group and the morpholine oxygen enhances structural rigidity.
Crystallographic data from related benzamide derivatives (e.g., benzamide–picric acid complexes) suggest that the planar benzamide core and substituent orientations influence packing efficiency in solid-state structures.
Historical Context of Benzamide Derivatives in Medicinal Chemistry
Benzamide derivatives have played a pivotal role in drug discovery since the 19th century. The parent compound, benzamide ($$\text{C}7\text{H}7\text{NO}$$), was first synthesized in 1832 by Friedrich Wöhler and Justus von Liebig, marking a foundational milestone in organic chemistry. Over time, structural modifications to the benzamide scaffold have yielded compounds with diverse pharmacological activities:
Key Developments:
- Antipsychotics : Substituted benzamides like sulpiride and amisulpride emerged as selective dopamine D2/D3 receptor antagonists, revolutionizing schizophrenia treatment.
- Antiemetics : Metoclopramide (a procainamide derivative) became a cornerstone therapy for nausea and gastroparesis.
- Anticancer Agents : Modern derivatives, including entinostat and chidamide , function as histone deacetylase (HDAC) inhibitors, showing promise in oncology.
The introduction of morpholine rings into benzamide frameworks, as seen in this compound, represents a strategic innovation. Morpholine’s polar oxygen atom improves aqueous solubility, while its conformational flexibility enhances binding to biological targets such as kinases and proteases. Recent studies highlight its utility in designing proteolysis-targeting chimeras (PROTACs), where benzamide–morpholine hybrids enable selective degradation of disease-related proteins.
Comparative Analysis of Benzamide Derivatives:
This compound’s unique substitution pattern positions it as a versatile intermediate for further pharmacological exploration, particularly in targeting protein–protein interactions and enzyme modulation.
Properties
IUPAC Name |
2-amino-N-methyl-5-morpholin-4-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-14-12(16)10-8-9(2-3-11(10)13)15-4-6-17-7-5-15/h2-3,8H,4-7,13H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEJRYHSONGKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Nucleophilic Aromatic Substitution to Introduce Morpholine
- Starting Material: 5-fluoro-N-methyl-2-nitrobenzamide.
- Reagent: Morpholine (a six-membered heterocycle containing oxygen and nitrogen).
- Conditions: Reaction is carried out at approximately 50 °C.
- Mechanism: The morpholine acts as a nucleophile, displacing the fluorine atom at the 5-position of the benzamide ring.
- Outcome: Formation of 5-morpholino-N-methyl-2-nitrobenzamide intermediate.
Step 2: Reduction of Nitro Group to Amino Group
- Reagents: Iron filings and ammonium chloride.
- Conditions: Typically conducted under mild acidic conditions.
- Mechanism: The nitro group at the 2-position is reduced to an amino group via transfer of electrons from iron in the presence of ammonium chloride.
- Outcome: Conversion of 5-morpholino-N-methyl-2-nitrobenzamide to 2-amino-N-methyl-5-morpholinobenzamide.
Step 3: Optional Further Functionalization (If Required)
- The amino group can serve as a handle for further substitutions or coupling reactions if derivatives are desired.
- In some syntheses, protective groups (e.g., silicon protective groups) may be used and removed under faintly acidic conditions during subsequent steps.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Morpholine, 5-fluoro-N-methyl-2-nitrobenzamide | 50 °C | Not specified | Efficient introduction of morpholine ring |
| Nitro group reduction | Fe filings, NH4Cl | Mild acidic | ~82.1 | High yield reported for conversion to amino group |
| Optional deprotection (if used) | Acidic conditions (TsOH catalyst) | Room temp | Concurrent with substitution | Removes silicon protective groups if present |
Data derived from synthesis reported in a 2024 study on benzamide derivatives.
Research Findings and Analysis
- The use of 5-fluoro-N-methyl-2-nitrobenzamide as a starting material is crucial due to the fluorine atom's good leaving group ability in nucleophilic aromatic substitution.
- Morpholine substitution proceeds smoothly at moderate temperatures (around 50 °C), avoiding harsh conditions that could degrade sensitive functional groups.
- Iron/ammonium chloride reduction is a classical and effective method to convert nitro groups to amino groups, providing high yields and operational simplicity.
- The process is amenable to scale-up due to the mild conditions and commercially available reagents.
- The method allows for the introduction of diverse six-membered heterocycles (e.g., morpholine, thiomorpholine 1,1-dioxide) by modifying the nucleophile in the substitution step, enabling structural diversity in derivatives.
Comparative Notes on Alternative Methods
- While some patents focus on related benzamide derivatives involving chloro or methyl substitutions, the described method for this compound is distinct in its use of fluoronitrobenzamide precursors and iron-based reduction, which offers advantages in yield and process simplicity.
- Other methods involving different halogen leaving groups or reduction agents may be less efficient or require more complex purification steps.
Summary Table of Key Preparation Parameters
| Parameter | Description |
|---|---|
| Starting Material | 5-fluoro-N-methyl-2-nitrobenzamide |
| Nucleophile | Morpholine |
| Substitution Temperature | 50 °C |
| Reduction Reagents | Iron filings, ammonium chloride |
| Reduction Conditions | Mild acidic, ambient to mild heat |
| Yield of Final Product | Approximately 82% |
| Key Advantages | High yield, mild conditions, scalable |
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-5-morpholinobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce different amine compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
2-amino-N-methyl-5-morpholinobenzamide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance therapeutic efficacy against various diseases, including cancers and neurodegenerative disorders. The compound has been investigated for its potential as an inhibitor of focal adhesion kinase (FAK), a target implicated in tumor survival and metastasis. In a study, derivatives of this compound demonstrated IC50 values comparable to established drugs, indicating promising inhibitory activity against FAK .
Mechanism of Action
The mechanism of action involves the compound's interaction with specific enzymes and receptors. For instance, it can inhibit FAK by forming hydrogen bonds with the protein, which is essential for its biological activity . The presence of the morpholine ring enhances the compound's ability to penetrate biological membranes, facilitating its action at target sites.
Biological Research
Enzyme Interactions
In biological studies, this compound has been used to investigate enzyme interactions and receptor binding. Its ability to modulate these interactions makes it a valuable tool for understanding cellular processes and signaling pathways .
Case Study: Cancer Research
Recent research highlighted the compound's role in cancer therapy. In vitro studies showed that derivatives of this compound could induce apoptosis in cancer cells by activating specific metabolic pathways related to oxidative stress . This suggests potential for developing new anticancer therapies.
Industrial Applications
Synthesis of Dyes and Pigments
Beyond medicinal chemistry, this compound is utilized in the synthesis of various industrial chemicals, including dyes and pigments. Its chemical properties allow for diverse applications in materials science and manufacturing processes .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Applications | IC50 (nmol) |
|---|---|---|---|
| This compound | Morpholine derivative | FAK inhibition | ~1.27 |
| 2-Amino-N-ethyl-5-morpholinobenzamide | Morpholine derivative | Medicinal chemistry | ~5.59 |
| 2-Amino-N-ethyl-4-morpholinobenzamide | Morpholine derivative | Anticancer research | ~24.6 |
This table illustrates the comparative efficacy of various morpholine derivatives in inhibiting FAK, showcasing their potential in drug design.
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-5-morpholinobenzamide involves its interaction with specific molecular targets. The amino and morpholine groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and synthetic differences between 3b and related benzamide derivatives:
Structural and Functional Differences
Morpholino Substituent
- 3b’s morpholine ring at the 5-position enhances hydrophilicity compared to nitro- or halogen-substituted analogs (e.g., 2-methylamino-5-nitrobenzoic acid in ). This may improve solubility and pharmacokinetics in biological systems.
Functional Group Impact
- 3b’s amide group (-CONH-CH₃) differs from ester derivatives (e.g., Methyl 5-amino-2-morpholinobenzoate ). Amides generally exhibit greater metabolic stability, making 3b more suitable for therapeutic applications.
Biological Activity
2-amino-N-methyl-5-morpholinobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article presents a detailed exploration of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be structurally represented as follows:
- Chemical Formula : CHNO
- CAS Number : 1025487-75-5
This compound contains a morpholine ring, which enhances its lipophilicity and biological activity. The presence of the amino group contributes to its ability to interact with various biological targets.
This compound exhibits several biological activities primarily through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit focal adhesion kinase (FAK), a non-receptor tyrosine kinase involved in cancer cell proliferation and survival. Inhibition of FAK can lead to reduced tumor growth and metastasis .
- Anticancer Properties : Research indicates that this compound may act as an anticancer agent by interrupting signaling pathways critical for malignant cell proliferation. Its efficacy has been demonstrated in various preclinical models .
- Biochemical Probing : It is also investigated as a biochemical probe for studying enzyme interactions, which can provide insights into cellular mechanisms and potential therapeutic targets.
Study 1: Focal Adhesion Kinase Inhibition
A recent study evaluated the inhibitory effects of this compound on FAK activity. The results indicated that this compound exhibited an IC value of 1.27 nmol, comparable to established FAK inhibitors like VS-6063 (IC = 1.26 nmol). This suggests that the compound is a potent inhibitor of FAK, making it a promising candidate for further development in cancer therapy .
| Compound ID | Structure | IC (nmol) |
|---|---|---|
| This compound | - | 1.27 |
| VS-6063 | - | 1.26 |
Study 2: Biodistribution in Tumor Models
In biodistribution studies involving S-180 tumor-bearing mice, the uptake of radiolabeled derivatives of this compound was assessed. The results showed significant tumor uptake at various time points post-injection, indicating the compound's potential for use as a radiotracer in tumor imaging .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the morpholine ring and subsequent functionalization to introduce the amino group. High yields (up to 82%) have been reported using optimized synthetic routes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-N-methyl-5-morpholinobenzamide, and what reagents are critical for achieving high yields?
- Methodological Answer : A typical synthesis involves coupling a morpholine-substituted benzoic acid derivative with a methylamine source. For example, a Strecker-type reaction using morpholine, a nitrile source (e.g., TMS-CN), and a catalyst like Zn(OAc)₂ under reflux in chloroform can yield intermediates. Subsequent hydrolysis and amidation steps with methylamine can produce the target compound. Optimize reaction times (e.g., 12–24 hours) and stoichiometry to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify morpholine ring integration (δ ~3.5–4.0 ppm for N-CH₂ groups) and aromatic protons (δ ~6.5–8.0 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (C₁₂H₁₆N₃O₂, calculated [M+H]⁺ = 250.1295).
- HPLC : Employ a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95% by UV at 254 nm) .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during the introduction of the morpholine moiety in this compound synthesis?
- Methodological Answer : Regioselectivity issues arise due to competing nucleophilic sites on the benzamide core. Strategies include:
- Protecting Groups : Temporarily block reactive amines (e.g., using Boc or Fmoc) before morpholine addition.
- Catalytic Control : Use Lewis acids (e.g., Zn(OAc)₂) to direct substitution to the para position relative to the amino group.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction specificity. Monitor intermediates via TLC or LC-MS to adjust conditions dynamically .
Q. How can researchers evaluate the potential biological activity of this compound in receptor-targeted assays?
- Methodological Answer :
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify targets (e.g., kinases or GPCRs) with complementary binding pockets for the morpholine and benzamide groups.
- In Vitro Assays : Test inhibition of enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorometric or colorimetric kits. Validate dose-response curves (IC₅₀) and compare to reference inhibitors.
- Cell Viability Studies : Use MTT assays on relevant cell lines (e.g., cancer or immune cells) to assess cytotoxicity or proliferative effects at 10–100 µM concentrations .
Q. How should conflicting data on the compound’s stability under varying pH conditions be resolved?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (H₂O) conditions at 40°C for 24–72 hours. Analyze degradation products via LC-MS to identify pH-sensitive functional groups (e.g., amide bonds).
- Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) under each condition. Use Arrhenius plots to extrapolate stability at room temperature.
- Storage Recommendations : Store lyophilized powder at -20°C in amber vials with desiccants to prevent hydrolysis .
Q. What analytical methods are suitable for detecting trace impurities in this compound batches?
- Methodological Answer :
- UPLC-MS/MS : Achieve ppb-level sensitivity using a reverse-phase column (e.g., Acquity UPLC BEH C18) and a gradient of 0.1% formic acid in water/acetonitrile.
- NMR Relaxation Measurements : Detect low-abundance impurities via ¹H NMR with extended relaxation delays (D1 > 5 s) and high scan counts (>256).
- Elemental Analysis : Confirm absence of heavy metals (e.g., Pd from catalytic steps) via ICP-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
